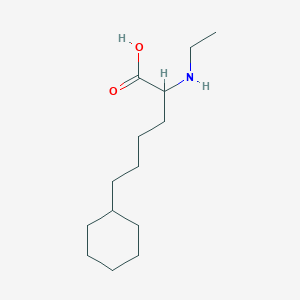
Butyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dimethyl ether. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, butanol and dimethyl ether, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Butyl dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Butyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
作用機序
The mechanism of action of butyl dimethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor in enzymatic reactions, influencing metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function .
類似化合物との比較
Dimethyl phosphate: Similar in structure but lacks the butyl group.
Diethyl phosphate: Contains ethyl groups instead of butyl and dimethyl groups.
Tributyl phosphate: Contains three butyl groups instead of one butyl and two dimethyl groups.
Uniqueness: Butyl dimethyl phosphate is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where a balance of hydrophobic and hydrophilic characteristics is required .
特性
CAS番号 |
10463-06-6 |
|---|---|
分子式 |
C6H15O4P |
分子量 |
182.15 g/mol |
IUPAC名 |
butyl dimethyl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-4-5-6-10-11(7,8-2)9-3/h4-6H2,1-3H3 |
InChIキー |
BSVOVKZEVXWQPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


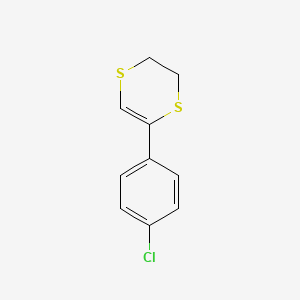

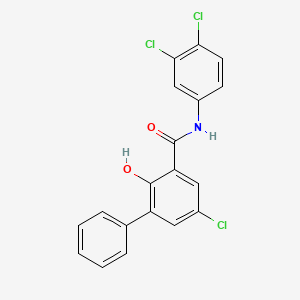
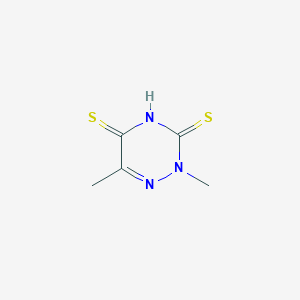
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
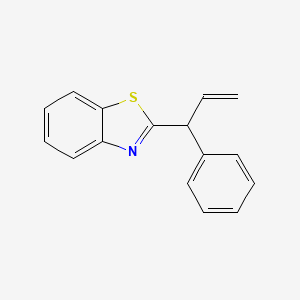
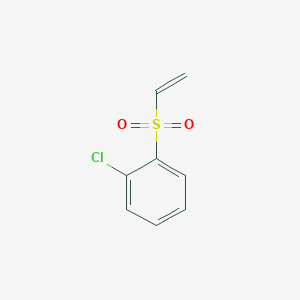
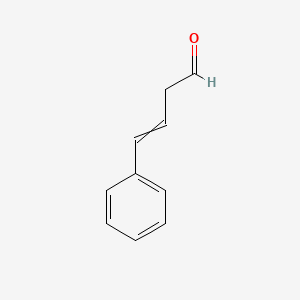
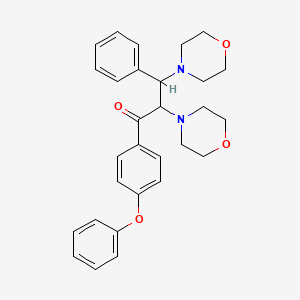
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)


